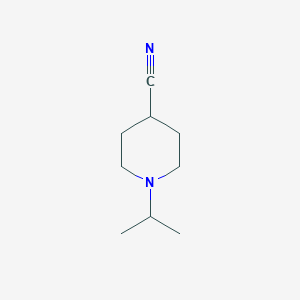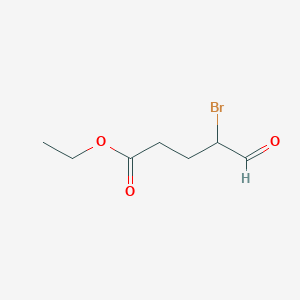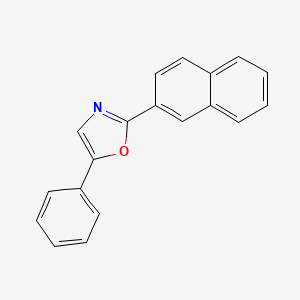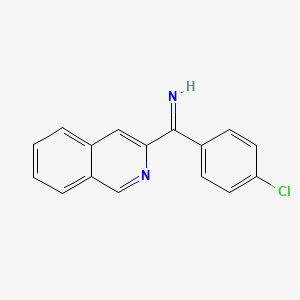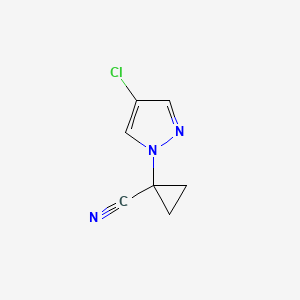
1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropane ring attached to a nitrile group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
準備方法
The synthesis of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole with cyclopropanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with cyclopropanecarbonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield .
化学反応の分析
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
類似化合物との比較
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile can be compared with other pyrazole derivatives, such as:
1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarbonitrile: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Bromo-1H-pyrazol-1-yl)cyclopropanecarbonitrile:
1-(4-Methyl-1H-pyrazol-1-yl)cyclopropanecarbonitrile: The presence of a methyl group can influence the compound’s stability and reactivity.
The uniqueness of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
1-(4-chloropyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-10-11(4-6)7(5-9)1-2-7/h3-4H,1-2H2 |
InChIキー |
FQDVNTWDPNSPOJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)N2C=C(C=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
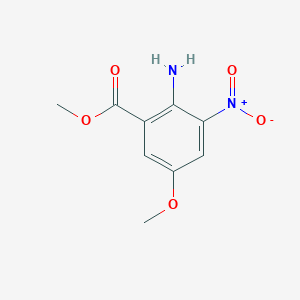
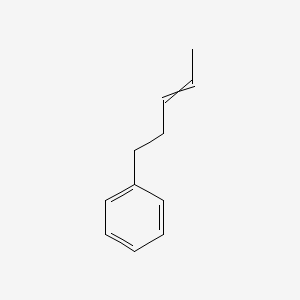
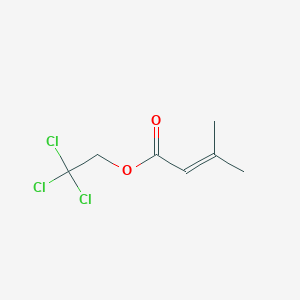
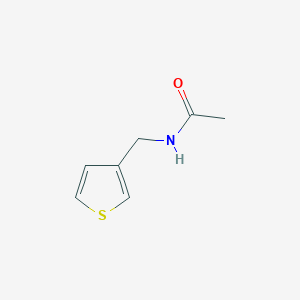
![(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B8583761.png)
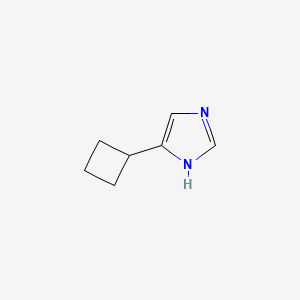
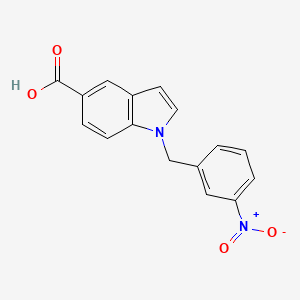
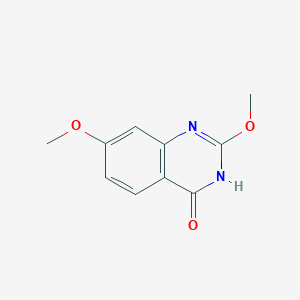
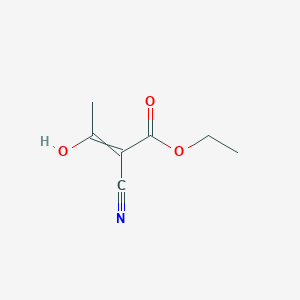
![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)
